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Compound of Interest

3-[(1-Benzylpiperidin-4-
Compound Name:
yl)oxy]propanamide

Cat. No.: B068489

An In-Depth Technical Guide to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and inferred
biological properties of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide. Drawing from available
data and established principles of medicinal chemistry, this document is intended to serve as a
foundational resource for researchers engaged in drug discovery and development.

Forward-Looking Statement

The compound 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide, while not extensively
documented in publicly accessible literature, belongs to a class of piperidine derivatives that
have garnered significant interest in medicinal chemistry. Analogs have shown activity as sigma
receptor ligands and acetylcholinesterase inhibitors, suggesting a potential for this molecule to
interact with various targets within the central nervous system. This guide synthesizes the
available information and provides expert-driven insights into its characteristics and potential
applications.

Core Molecular Attributes
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3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a small molecule featuring a central
piperidine ring N-substituted with a benzyl group. An ether linkage at the 4-position of the
piperidine connects to a propanamide moiety.

Identifier Value Source

3-[(1-Benzylpiperidin-4-

UPAC Name yl)oxy]propanamide

CAS Number 175203-67-5 [1]
Molecular Formula C15H22N202 [1]
Molecular Weight 262.35 g/mol [1]

C1CN(CCC10CCC(=0)N)CC2
=CC=CC=C2

Canonical SMILES
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Physicochemical Properties: A Blend of Prediction
and Expertise

While experimental data for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is limited, we can
predict its physicochemical properties based on its structure and data from similar compounds.
These predictions are crucial for designing experimental protocols, including formulation and
pharmacokinetic studies.
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Property

Predicted Value

Remarks and Expert
Rationale

Boiling Point

439.0+£45.0 °C

This predicted value is
consistent with a molecule of
this size and complexity,
containing polar functional
groups that contribute to

strong intermolecular forces.

Density

1.12 £ 0.1 g/cm3

The density is expected to be
slightly higher than water due
to the presence of
heteroatoms and the relatively

compact structure.

pKa

16.18 £ 0.40

This predicted pKa likely
corresponds to the amide N-H
proton, indicating it is weakly
acidic. The tertiary amine of
the piperidine ring is expected
to be the most basic site, with
a predicted pKa in the range of
8.5-9.5, making it protonated
at physiological pH.

Melting Point

Not available

Experimental determination is
required. As a solid, it is
expected to have a sharp

melting point.

Solubility

Not available

Expected to have low solubility
in water due to the significant
non-polar surface area from
the benzyl and piperidine
rings. It is predicted to be
soluble in organic solvents like
methanol, ethanol, DMSO, and
DMF.
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Synthesis and Characterization: A Proposed
Pathway

A definitive, published synthetic route for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is not
readily available. However, based on the synthesis of analogous compounds, a plausible and

efficient synthetic pathway can be proposed. This multi-step synthesis leverages common and
well-understood reactions in organic chemistry.

Proposed Synthetic Workflow
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Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-piperidone

» To a solution of 4-piperidone (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq).

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5 eq) portion-wise.

Continue stirring at room temperature for 12-16 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

Purify the crude product by column chromatography to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of 1-Benzyl-4-piperidinol

Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBHa4) (1.5 eq) portion-wise.

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and
stir for an additional 4 hours.

Quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-
benzyl-4-piperidinol.

Step 3: Synthesis of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile

To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in
anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4-piperidinol (1.0 eq) in
THF dropwise.

Allow the mixture to stir at room temperature for 1 hour.
Add acrylonitrile (1.5 eq) dropwise at 0 °C.

Stir the reaction at room temperature for 12 hours.
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Carefully quench the reaction with water.
Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify by column chromatography to obtain the nitrile intermediate.

Step 4: Synthesis of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

To a solution of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile (1.0 eq) in water, add
concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.

Heat the reaction mixture to 80 °C and stir for 4 hours.

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of
sodium hydroxide.

Extract the product with dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield the final
compound.

Spectral Characterization: Predicted Signhatures

While experimental spectra are not available, the expected NMR, IR, and MS data can be

predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR:

o Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to
the five protons of the phenyl ring.
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o Benzyl CHz: A singlet around 3.5 ppm.

o Piperidine Protons: Complex multiplets between 1.5 and 3.0 ppm. The proton at the 4-
position (CH-O) would likely appear as a multiplet around 3.4-3.6 ppm.

o Oxy-Propanamide Protons: Two triplets corresponding to the -O-CHz- and -CH2-C(=O)N
protons, expected around 3.7 ppm and 2.4 ppm, respectively.

o Amide NH2z: Two broad singlets for the diastereotopic amide protons, likely between 5.5
and 7.5 ppm.

e 13C NMR:
o Aromatic Carbons: Signals in the 127-140 ppm range.
o Benzyl CHz: A signal around 63 ppm.

o Piperidine Carbons: Signals in the 30-55 ppm range, with the carbon bearing the ether
linkage (C-4) appearing further downfield (around 70 ppm).

o Oxy-Propanamide Carbons: The -O-CH:z carbon is expected around 65 ppm, and the -
CH2-C(=O)N carbon around 35 ppm.

o Amide Carbonyl: A signal in the range of 172-175 ppm.

Infrared (IR) Spectroscopy

e N-H Stretch (Amide): Two bands in the region of 3100-3500 cm~1.

C-H Stretch (Aromatic and Aliphatic): Signals in the 2800-3100 cm~! range.

C=0 Stretch (Amide): A strong absorption band around 1650-1680 cm™2.

C-O Stretch (Ether): A signal in the 1050-1150 cm~? region.

C-N Stretch (Amine): A band in the 1020-1250 cm~1 range.

Mass Spectrometry (MS)
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e Molecular lon Peak (M*): Expected at m/z = 262.35.
o Key Fragmentation Patterns:
o Loss of the propanamide side chain.
o Cleavage of the benzyl group, leading to a prominent peak at m/z = 91 (tropylium ion).

o Fragmentation of the piperidine ring.

Reactivity and Stability

The reactivity of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is governed by its functional
groups: a tertiary amine, an ether, and a primary amide.

o Tertiary Amine: The piperidine nitrogen is basic and will react with acids to form salts. It can
also undergo N-dealkylation under certain metabolic or chemical conditions.

o Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions (e.g., HBr,
HI).

o Amide Group: Can be hydrolyzed to the corresponding carboxylic acid under acidic or basic
conditions, though this typically requires heating.

The compound is expected to be stable under standard laboratory conditions (room
temperature, protected from light and strong acids/bases).

Potential Pharmacological and Toxicological Profile

The pharmacological profile of this specific molecule has not been reported. However, the
structural motifs present suggest potential interactions with biological targets. Structurally
related N-benzylpiperidine derivatives are known to exhibit a range of biological activities. For
instance, some act as potent and selective inhibitors of acetylcholinesterase, while others show
high affinity for sigma receptors.[2]

A thorough toxicological evaluation would be necessary to ascertain the safety profile of this
compound. Potential liabilities could include off-target effects related to its potential interaction
with various receptors and enzymes.
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Logical Relationship of Available Information
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Caption: Interrelationship of known and inferred data for the compound.

Conclusion for the Modern Researcher

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide represents a molecule of interest at the
intersection of established pharmacophores. While a comprehensive experimental dataset is
not yet available in the public domain, this guide provides a robust framework for its synthesis,
characterization, and potential biological evaluation. The proposed synthetic route is logical and
employs reliable chemical transformations, offering a clear path to obtaining this compound for
further study. The predicted physicochemical and spectral data serve as valuable benchmarks
for experimental verification. For scientists in drug development, this molecule and its analogs
present an opportunity to explore novel chemical space in the pursuit of new therapeutics,
particularly for neurological disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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